6-(Bromomethyl)isobenzofuran-1(3H)-one
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Overview
Description
6-(Bromomethyl)isobenzofuran-1(3H)-one is a chemical compound belonging to the isobenzofuran family. Isobenzofurans are bicyclic heterocycles consisting of fused cyclohexa-1,3-diene and furan rings . This compound is characterized by the presence of a bromomethyl group at the 6-position of the isobenzofuran-1(3H)-one structure.
Mechanism of Action
Target of Action
The primary targets of 6-(Bromomethyl)isobenzofuran-1(3H)-one are Monoamine oxidases A and B (MAO-A and MAO-B) . These enzymes play crucial roles in biogenic amine metabolism, oxidative stress, and chronic inflammation .
Mode of Action
This compound acts as an inhibitor of monoamine oxidases A and B . The compound’s interaction with its targets results in the inhibition of these enzymes, particularly showing a preferable inhibition toward the MAO-B isoform .
Biochemical Pathways
The inhibition of MAO-A and MAO-B affects the metabolism of biogenic amines . This can lead to a decrease in oxidative stress and chronic inflammation, which are often associated with the overactivity of these enzymes .
Result of Action
The inhibition of MAO-A and MAO-B by this compound can lead to a decrease in the metabolism of biogenic amines . This can result in reduced oxidative stress and chronic inflammation . Particularly, MAO-B selective inhibitors are promising therapeutic choices for the treatment of neurodegenerative diseases, such as Parkinson’s disease and Alzheimer’s disease .
Preparation Methods
The synthesis of 6-(Bromomethyl)isobenzofuran-1(3H)-one typically involves the bromination of isobenzofuran-1(3H)-one derivatives. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under mild conditions, usually at room temperature, to achieve the desired bromomethylation .
Chemical Reactions Analysis
6-(Bromomethyl)isobenzofuran-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form isobenzofuran-1(3H)-one derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common reagents used in these reactions include N-bromosuccinimide for bromination, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Scientific Research Applications
6-(Bromomethyl)isobenzofuran-1(3H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
6-(Bromomethyl)isobenzofuran-1(3H)-one can be compared with other isobenzofuran derivatives such as:
Isobenzofuran-1(3H)-one: Lacks the bromomethyl group and has different reactivity and applications.
3,6-Disubstituted isobenzofuran-1(3H)-ones: These compounds have substitutions at both the 3 and 6 positions, which can significantly alter their chemical properties and biological activities.
Biological Activity
6-(Bromomethyl)isobenzofuran-1(3H)-one, a compound with the molecular formula C₈H₇BrO₂, features a unique structure characterized by a fused benzene and furan ring system along with a bromomethyl substituent. This configuration enhances its reactivity and potential biological applications. The compound has garnered interest due to its interactions with various biological molecules, suggesting possible therapeutic roles.
The presence of the bromomethyl group at the sixth position allows for significant reactivity, making it a valuable intermediate in organic synthesis. This group can be readily displaced by nucleophiles, facilitating the formation of new carbon-carbon bonds. Such properties are essential in synthesizing complex organic molecules and exploring biological interactions.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in enzyme interactions and microbial inhibition.
Enzyme Interactions
Studies have shown that compounds with similar structures can interact with monoamine oxidases (MAOs), enzymes crucial for the metabolism of biogenic amines. This interaction suggests that this compound could potentially influence neurotransmitter levels, thereby offering insights into its therapeutic applications in neuropharmacology.
Antimicrobial Activity
Related compounds have demonstrated efficacy in inhibiting microbial quorum sensing and biofilm formation. For instance, certain isobenzofuran derivatives have been shown to reduce biofilm formation by Staphylococcus epidermidis without adversely affecting bacterial growth. This characteristic positions this compound as a candidate for preventing implant infections and other biofilm-associated issues .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Quorum Sensing Inhibition : A study highlighted the ability of certain furanones to interfere with microbial communication, which is crucial for biofilm development. The findings suggest that structural variations significantly affect their effectiveness against microbial strains .
- Synthesis and Biological Testing : Research conducted on brominated derivatives of isobenzofuran indicated that these compounds could be synthesized through various methods, including the use of maleic and phthalic anhydrides. The synthesized compounds were tested for their ability to disrupt quorum sensing mechanisms in bacteria, showing promising results .
- Pharmacological Potential : Investigations into the pharmacokinetics of similar derivatives suggest high gastrointestinal absorption and potential permeability across the blood-brain barrier (BBB). This raises the possibility of developing this compound as a therapeutic agent targeting neurological disorders.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Benzofuran | Basic structure without substituents | Parent compound for many derivatives |
Dibenzofuran | Contains an additional fused benzene | Increased stability and altered reactivity |
Isobenzofuran | Isomer with oxygen in an adjacent position | Different reactivity patterns compared to 6-Bromo |
6-Methylisobenzofuran-1(3H)-one | Methyl group at the sixth position | Unique reactivity due to methyl substitution |
The bromomethyl substitution at the sixth position significantly influences the chemical behavior and potential applications of this compound compared to these similar compounds .
Properties
IUPAC Name |
6-(bromomethyl)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRAMLJMWLDMGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)CBr)C(=O)O1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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